Compound Description: Venetoclax, systematically named 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, is a potent BCL-2 inhibitor used for treating hematologic malignancies. [, , , , , ] It primarily undergoes hepatic metabolism involving oxidation, sulfation, and nitro reduction. [] Venetoclax exhibits inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. [] Studies have explored various salts and crystalline forms of venetoclax for its potential use as an active pharmaceutical ingredient. []
Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax identified during oxidative stress degradation studies. [] It forms at levels of about 8–10% and undergoes a [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity. []
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax. [] It forms from the [, ] Meisenheimer rearrangement of VNO and is present at levels of about 6–8%. []
Compound Description: Metabolite M30 is a nitro reduction metabolite of venetoclax. [] It is formed by gut bacteria and represents about 13% of the administered dose of venetoclax recovered in feces. []
Compound Description: Metabolite M27 is a major metabolite of venetoclax, formed through oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] It constitutes about 12% of the total drug-related material in circulation and is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). []
Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor. [, ] It was developed through a hypothesis-driven approach focusing on drug-like properties. [] A key challenge addressed during its development was maintaining a balance between good solubility and potent cellular activity in KRAS mutant tumor cell lines. [] Studies showed that RAF709 effectively inhibits RAF1 activity, leading to decreased ERK phosphorylation and suppressed expression of cytochrome P450 family 19 subfamily a member 1 (CYP19A1). []
Compound Description: This series of compounds was synthesized by transforming a 2H-pyran-2-one derivative with heterocyclic hydrazines and 2,4-dinitrophenylhydrazine in the presence of acidic catalysts. []
(E)-α,β-didchydro-a-amino acid derivatives (4)
Compound Description: These derivatives were obtained as minor products during the synthesis of N-[5-(1-Hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides. []
9. Benzamide derivatives described in patent WO 2014151616 []
10. Compounds described in patent WO 2009076336 []
Source and Classification
This compound is categorized under amides due to the presence of the amide functional group (-C(=O)N-). The molecular formula for 2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is C₁₅H₂₁NO₃S, with a molecular weight of approximately 295.4 g/mol. The compound's structural complexity arises from the combination of an ethylthio group and a hydroxytetrahydropyran moiety attached to a benzamide backbone.
Synthesis Analysis
The synthesis of 2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide can be approached through several methods. One common method involves the reaction of 4-hydroxytetrahydro-2H-pyran with an appropriate benzoyl chloride derivative in the presence of a base like triethylamine. This method typically yields the desired amide through nucleophilic acyl substitution.
Reaction Conditions: The reaction is often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Yield: Yields can vary significantly based on the specific conditions used but are generally in the range of 60% to 85% depending on purification methods employed.
Molecular Structure Analysis
The molecular structure of 2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Structural Features:
Benzamide Backbone: The core structure features a benzene ring connected to an amide group.
Ethylthio Group: An ethylthio substituent enhances the lipophilicity of the molecule.
Tetrahydropyran Ring: The presence of a hydroxyl group on the tetrahydropyran adds polarity and potential for hydrogen bonding.
The NMR spectra typically show distinct peaks corresponding to protons on the aromatic ring, methylene groups from the ethylthio moiety, and protons associated with the hydroxyl group on the tetrahydropyran.
Chemical Reactions Analysis
2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding carboxylic acids and amines.
Nucleophilic Substitution: The ethylthio group can undergo nucleophilic substitution reactions under suitable conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to form amines.
Technical Details:
Conditions for Hydrolysis: Typically requires heating in aqueous acid/base solutions.
Nucleophilic Substitution Conditions: Often requires strong nucleophiles and polar aprotic solvents.
Mechanism of Action
Potential Mechanisms:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Receptor Modulation: It could potentially modulate receptor activity due to its structural features that mimic natural substrates.
Applications
2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide has potential applications in various fields:
Pharmaceutical Research: Its structural characteristics may lead to activities against specific biological targets, making it a candidate for drug development.
Chemical Synthesis: It can serve as an intermediate in synthesizing other complex molecules due to its reactive functional groups.
Biological Studies: Investigating its interaction with biological systems could provide insights into new therapeutic strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.